molecular formula C10H8F3N3 B12833418 7-(Trifluoromethyl)quinoline-3,4-diamine

7-(Trifluoromethyl)quinoline-3,4-diamine

Cat. No.: B12833418
M. Wt: 227.19 g/mol
InChI Key: NDXLCNWPAKLDHY-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinoline-3,4-diamine is a quinoline derivative featuring a trifluoromethyl (-CF₃) substituent at position 7 and two amine (-NH₂) groups at positions 3 and 4 of the heterocyclic aromatic ring. The quinoline scaffold is widely studied in medicinal chemistry due to its planar structure, which facilitates interactions with biological targets such as enzymes or DNA.

Properties

Molecular Formula

C10H8F3N3

Molecular Weight

227.19 g/mol

IUPAC Name

7-(trifluoromethyl)quinoline-3,4-diamine

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)5-1-2-6-8(3-5)16-4-7(14)9(6)15/h1-4H,14H2,(H2,15,16)

InChI Key

NDXLCNWPAKLDHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)N)N

Origin of Product

United States

Preparation Methods

Aromatic Nucleophilic Substitution on 4,7-Dichloro-7-(trifluoromethyl)quinoline

A common approach involves starting from 4,7-dichloro-7-(trifluoromethyl)quinoline, where chlorine atoms at positions 3 and 4 are replaced by amino groups through nucleophilic substitution with diamines such as ethane-1,2-diamine.

  • Reaction Conditions: Heating the dichloroquinoline with excess ethane-1,2-diamine at elevated temperatures (80–130 °C) for several hours (6–8 h) under stirring.
  • Work-up: After reaction completion, the mixture is cooled, extracted with dichloromethane, washed with aqueous sodium bicarbonate, water, and brine, dried over anhydrous magnesium sulfate, and purified by recrystallization or chromatography.
  • Outcome: This yields the 7-(trifluoromethyl)quinoline-3,4-diamine derivative with high regioselectivity and good yields.

This method is supported by studies where 4,7-dichloroquinoline derivatives were reacted with ethane-1,2-diamine to afford diaminoquinoline compounds.

Use of Protected Amines and Subsequent Deprotection

In some synthetic routes, amines are introduced as protected derivatives (e.g., N-Cbz protected amines) which are then deprotected after coupling with 4-chloro-7-(trifluoromethyl)quinoline.

  • Procedure: The protected amine is first reacted with 4-chloro-7-(trifluoromethyl)quinoline in the presence of phenol at elevated temperatures.
  • Deprotection: Catalytic hydrogenation using Pd/C removes the protecting group to yield the free diamine.
  • This approach allows for better control over substitution and purification steps.

One-Pot Pyridoannelation Using Iminium Salts and Diamines

An advanced method involves the use of 1-CF3-substituted propyniminium salts reacting with diamines such as 1,5-diaminonaphthalene to form trifluoromethyl-substituted quinoline derivatives via aza-Michael addition followed by intramolecular cyclization.

  • Conditions: Reactions are performed in acetonitrile at room temperature followed by mild heating to induce cyclization.
  • Advantages: This method allows for the construction of complex quinoline frameworks with trifluoromethyl substitution in a single sequence without additional reagents.
  • Limitations: This method is more suited for polycyclic quinoline derivatives but demonstrates the versatility of trifluoromethyl quinoline synthesis.
Method No. Starting Material Amination Agent Reaction Conditions Key Features Reference
1 4,7-Dichloro-7-(trifluoromethyl)quinoline Ethane-1,2-diamine 80–130 °C, 6–8 h, neat or solvent Direct SNAr substitution, high yield
2 4-Chloro-7-(trifluoromethyl)quinoline Protected amines (N-Cbz) Phenol, elevated temp; Pd/C deprotection Controlled substitution, purification ease
3 1-CF3-propyniminium salts + diamines 1,5-Diaminonaphthalene Room temp + mild heating in MeCN One-pot pyridoannelation, complex structures
  • Reaction Yields and Purity: The nucleophilic substitution reactions on 4,7-dichloroquinoline derivatives typically afford yields ranging from 60% to 85%, with purity confirmed by NMR and mass spectrometry.
  • Reaction Monitoring: 19F NMR spectroscopy is effective for monitoring trifluoromethyl group integrity during synthesis.
  • Structural Confirmation: Spectroscopic methods including IR (noting SO2 bands in sulfonyl derivatives), NMR, and elemental analysis confirm the substitution pattern and purity of the final diamine compounds.
  • Thermal Conditions: Temperature control is critical; too low temperatures result in incomplete substitution, while excessive heating may cause side reactions or decomposition.
  • Solvent Effects: Reactions are often performed neat or in polar aprotic solvents like acetonitrile or dichloromethane to facilitate nucleophilic substitution and product isolation.

The preparation of this compound is efficiently achieved through nucleophilic aromatic substitution of halogenated quinoline precursors with diamines under controlled thermal conditions. Protection-deprotection strategies and advanced one-pot cyclization methods provide alternative routes for complex derivatives. The choice of method depends on the desired substitution pattern, scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)quinoline-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .

Scientific Research Applications

7-(Trifluoromethyl)quinoline-3,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinoline-3,4-diamine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

Key structural analogues of 7-(Trifluoromethyl)quinoline-3,4-diamine include:

Compound Name Substituents (Position) Key Features
This compound -CF₃ (7), -NH₂ (3,4) Enhanced electron withdrawal from -CF₃; potential for improved stability.
Desfluoro Compound (Imp. B(EP)) -Cyclopropyl (1), -piperazine (7) Piperazine substituent introduces basicity; lacks -CF₃, altering solubility.
Ethylenediamine Compound (Imp. C(EP)) -Ethylenediamine (7), -F (6) Fluorine at position 6 may enhance bioavailability; ethylenediamine increases polarity .

Key Differences :

  • Substituent Effects: The trifluoromethyl group in the target compound contrasts with the piperazine or ethylenediamine groups in analogues, impacting electronic properties and solubility.
  • Biological Implications: Fluorinated quinoline derivatives (e.g., Imp. C(EP)) often exhibit enhanced membrane permeability due to fluorine’s lipophilicity, whereas -CF₃ may further optimize pharmacokinetics .
Diamines in Heterocyclic Systems Outside Quinoline

Ametryn (N-Ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine), a triazine-based diamine, shares the diamine functionality but differs in core structure.

Compound Name Core Structure Functional Groups Applications
This compound Quinoline -CF₃, -NH₂ Potential antimicrobial/anticancer agent (inferred)
Ametryn Triazine -Methylthio, -NH₂ Herbicide

Key Differences :

  • Heterocyclic Core: Quinoline’s aromaticity and planarity enable intercalation with DNA or proteins, whereas triazine derivatives like Ametryn are more rigid and often used in agrochemicals due to their stability .
  • Substituent Chemistry : The methylthio group in Ametryn introduces sulfur-based reactivity, contrasting with the halogen-like properties of -CF₃.

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